2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester

Descripción

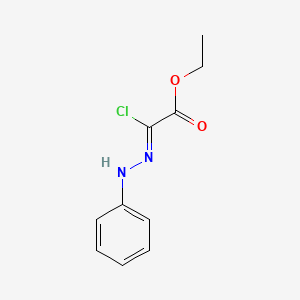

Chemical Structure and Properties 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester (IUPAC: ethyl (2Z)-2-chloro-2-(phenylhydrazinylidene)acetate) is a hydrazone-containing compound with the molecular formula C₁₀H₁₁ClN₂O₂ and a molecular weight of 226.66 g/mol . Its structure features:

- A chloro substituent at the α-carbon.

- A phenylhydrazone group (C₆H₅–NH–N=).

- An ethyl ester moiety (O–CO–OCH₂CH₃).

The compound adopts a Z-configuration at the hydrazone double bond, as confirmed by single-crystal X-ray analysis, which stabilizes intramolecular hydrogen bonding (N–H···O=C) and influences its reactivity . It is a yellow crystalline solid soluble in organic solvents like ethanol and dichloromethane .

Applications

This compound is a key intermediate in synthesizing heterocycles such as thiadiazoles, benzimidazoles, and spiroheterocycles . For example, it reacts with thioamides to form antimicrobial thiazol-4(5H)-ones and undergoes photolysis to yield benzotriazole derivatives .

Propiedades

IUPAC Name |

ethyl 2-chloro-2-(phenylhydrazinylidene)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O2/c1-2-15-10(14)9(11)13-12-8-6-4-3-5-7-8/h3-7,12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCJYKSOIZQABU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NNC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28663-68-5 | |

| Record name | 28663-68-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester typically involves the reaction of ethyl chloroacetate with phenylhydrazine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials .

Industrial Production Methods

Industrial production of 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is typically purified through recrystallization or column chromatography to obtain a high-purity compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Oxidation and Reduction: The phenylhydrazono group can undergo oxidation to form azo compounds or reduction to form hydrazine derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide).

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Formation of substituted derivatives.

Hydrolysis: Formation of 2-Chloro-2-(phenylhydrazono)acetic acid and ethanol.

Oxidation: Formation of azo compounds.

Reduction: Formation of hydrazine derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

- This compound is primarily used as a building block in organic synthesis. It can undergo various chemical transformations, making it valuable for creating more complex organic molecules. The presence of the chloro group facilitates substitution reactions, while the phenylhydrazono moiety allows for further functionalization, such as forming azo compounds through oxidation .

Reactivity and Transformations

- 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester can participate in several types of chemical reactions:

- Substitution Reactions: The chloro group can be replaced by nucleophiles (e.g., amines or thiols).

- Hydrolysis: The ester functionality can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

- Oxidation and Reduction: The phenylhydrazono group can be oxidized to form azo compounds or reduced to yield hydrazine derivatives.

Biological Applications

Biochemical Probes

- In biological research, this compound has been explored as a potential biochemical probe . Its ability to interact with enzymes and other biological macromolecules makes it suitable for studying enzyme mechanisms and metabolic pathways. The phenylhydrazono group can form hydrogen bonds and π-π interactions, influencing the activity of target molecules .

Pharmaceutical Development

Precursor in Drug Synthesis

- 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester is being investigated as a precursor for synthesizing various pharmaceutical compounds. Its structural features allow it to be modified into bioactive molecules that may exhibit therapeutic properties .

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is utilized in the production of specialty chemicals and intermediates. Its reactivity allows it to be employed in the synthesis of dyes, pigments, and other fine chemicals used in various applications such as textiles and coatings .

Case Studies

-

Synthesis of Azo Compounds:

- A study demonstrated the successful use of 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester in synthesizing azo dyes through oxidation reactions. This application highlights its utility in dye manufacturing, showcasing its versatility in industrial chemistry.

-

Enzyme Mechanism Studies:

- Research involving this compound as a biochemical probe revealed insights into specific enzyme mechanisms, indicating its potential role in drug discovery and development processes.

-

Pharmaceutical Intermediates:

- Investigations into its use as a precursor for pharmaceuticals have shown promising results in synthesizing compounds with anti-inflammatory properties, emphasizing its relevance in medicinal chemistry.

Mecanismo De Acción

The mechanism of action of 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester involves its interaction with various molecular targets. The phenylhydrazono group can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The chloro group can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis to release active metabolites .

Comparación Con Compuestos Similares

Substituent Variations on the Phenyl Ring

Structural analogs differ in substituents on the phenyl ring, altering electronic, steric, and physicochemical properties. Key examples include:

*Estimated from analogs; †Calculated from fluoro derivative data .

Key Observations

- Electronic Effects : Electron-donating groups (e.g., 4-OCH₃) stabilize the hydrazone moiety, enhancing stability in pharmaceutical synthesis (e.g., Apixaban) . Electron-withdrawing groups (e.g., 4-Cl, 4-F) increase electrophilicity, favoring nucleophilic cyclization in antimicrobial agents .

- Physicochemical Properties : Higher molecular weight and polarity (e.g., 4-OCH₃ derivative) correlate with increased melting points and solubility in polar solvents .

4-Methoxy Derivative

4-Fluoro Derivative

Actividad Biológica

2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester (CAS No. 28663-68-5) is a chemical compound known for its unique structure and potential biological activities. This compound, characterized by a chloro group and a phenylhydrazone moiety, has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of 2-chloro-2-(phenylhydrazono)acetic acid ethyl ester, including its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure

- Molecular Formula : C₁₀H₁₁ClN₂O₂

- Molecular Weight : Approximately 226.66 g/mol

- Appearance : Pale yellow to light yellow solid

- Melting Point : 77 °C

- Solubility : Soluble in chloroform and methanol

Synthesis

The synthesis of 2-chloro-2-(phenylhydrazono)acetic acid ethyl ester typically involves the reaction of 2-chloroacetic acid with phenylhydrazine in the presence of an acid catalyst. This method allows for efficient formation while minimizing side reactions. The general reaction can be summarized as follows:

Antimicrobial Properties

Research has indicated that compounds similar to 2-chloro-2-(phenylhydrazono)acetic acid ethyl ester exhibit antimicrobial activity. In vitro studies have shown that derivatives with hydrazone functionality can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Several studies have explored the anticancer properties of hydrazone derivatives, including 2-chloro-2-(phenylhydrazono)acetic acid ethyl ester. For instance, molecular docking studies have demonstrated that this compound can interact with key targets involved in cancer cell proliferation and survival pathways .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacterial growth | |

| Anticancer | Potential interactions with cancer targets | |

| Other Activities | Investigated for neuroprotective effects |

The biological activity of 2-chloro-2-(phenylhydrazono)acetic acid ethyl ester may be attributed to its ability to interact with specific molecular targets within cells. Compounds with similar structures often act as nucleophiles, reacting with electrophilic centers in biological molecules, which can lead to alterations in enzyme activities or signal transduction pathways.

Pharmacokinetics

Similar compounds are typically absorbed through the gastrointestinal tract, distributed via the bloodstream, metabolized in the liver, and excreted through urine. Environmental factors such as pH and temperature can influence these pharmacokinetic properties, affecting stability and efficacy .

Study on Anticancer Properties

A notable study investigated the effects of various hydrazone derivatives on cancer cell lines such as HeLa and A549. The results indicated that modifications to the hydrazone structure could enhance anticancer activity, suggesting that 2-chloro-2-(phenylhydrazono)acetic acid ethyl ester may also possess similar properties .

Research on Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial efficacy of hydrazone compounds against common pathogens. The findings revealed significant inhibitory effects, supporting the potential use of 2-chloro-2-(phenylhydrazono)acetic acid ethyl ester in developing new antimicrobial agents.

Q & A

Q. What are the established synthetic routes for 2-Chloro-2-(phenylhydrazono)acetic acid ethyl ester, and how can reaction yields be optimized?

The compound is typically synthesized via diazotization and coupling reactions. A common method involves reacting ethyl 2-chloro-3-oxobutanoate or 3-chloropentane-2,4-dione with benzenediazonium chloride in ethanol under chilled conditions (273 K). Sodium acetate trihydrate is added to maintain pH, and the diazonium salt is introduced gradually to prevent side reactions. Yields (~80%) are achieved through recrystallization from ethanol . Key optimization parameters include:

- Temperature control (≤273 K) to minimize decomposition.

- Stoichiometric balance of diazonium salt and precursor (1:1 molar ratio).

- Use of anhydrous solvents to avoid hydrolysis.

Q. What spectroscopic and crystallographic techniques are used to confirm structural integrity and purity?

- X-ray crystallography : Confirms the planar Caryl–NH–N=C unit and Z-configuration of the hydrazone group, with a torsion angle of 0.8° .

- NMR spectroscopy : H NMR reveals signals for the ethyl ester group (δ 1.2–1.4 ppm for CH, δ 4.2–4.4 ppm for CH) and aromatic protons (δ 7.2–7.8 ppm). C NMR confirms the carbonyl (δ ~164 ppm) and imine (δ ~150 ppm) .

- IR spectroscopy : Peaks at ~1642 cm (C=O) and ~1792 cm (C=N) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Discrepancies often arise in imine tautomerism or stereochemical assignments. Strategies include:

Q. What role does the Z-configuration play in its reactivity for heterocyclic synthesis?

The Z-configuration stabilizes intramolecular hydrogen bonding (N–H···O=C), directing regioselectivity in cyclization reactions. For example, photolysis of benzotriazole derivatives forms helical chains via hydrogen-bonded networks, enabling spiroheterocycle formation . Steric hindrance in the Z-isomer also influences reaction pathways, favoring 6π-electrocyclization over [3+2] cycloadditions in pyridazine synthesis .

Q. What challenges arise in characterizing hydrogen-bonding networks, and how do they impact applications?

Hydrogen bonding (e.g., N–H···O=C) affects crystallization behavior and solubility. Challenges include:

Q. How is this compound utilized in spiroheterocycle and pyrido[3,2-c]cinnoline synthesis?

- Spiroheterocycles : React with active methylene reagents (e.g., ethyl cyanoacetate) under acidic conditions to form 2-hydroxy-6-substituted nicotinates via 6π-electrocyclization .

- Pyrido[3,2-c]cinnolines : Nitro-substituted derivatives undergo intramolecular cyclization with ethyl cyanoacetate, yielding fused heterocycles. Reaction conditions (e.g., acetic acid vs. ammonium acetate) dictate product selectivity .

Q. What methodologies optimize photolysis reactions to minimize by-products like tetrazoles?

Photolysis of benzotriazole derivatives (e.g., 4a,b) requires:

- Solvent choice : Acetonitrile reduces side reactions compared to polar protic solvents.

- Radical quenching : Add TEMPO to trap biradical intermediates, diverting pathways toward benzimidazoles instead of tetrazoles .

- Reaction monitoring : Use TLC or HPLC to terminate reactions before by-product formation (typically after 12–18 hours).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.